Herbimycin a

Catalog No.
S529872
CAS No.
70563-58-5
M.F
C30H42N2O9
M. Wt
574.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Herbimycin a

CAS Number

70563-58-5

Product Name

Herbimycin a

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C30H42N2O9

Molecular Weight

574.7 g/mol

InChI

InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1

InChI Key

MCAHMSDENAOJFZ-BVXDHVRPSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC

Solubility

Soluble in DMSO

Synonyms

geldanamycin, 17-demethoxy-15-methoxy-11-O-methyl-, (15R)-, herbimycin, herbimycin A, NSC 305978

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC

Description

The exact mass of the compound Herbimycin is 574.289 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Lactams - Lactams, Macrocyclic - Rifamycins - Supplementary Records. It belongs to the ontological category of lactam in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antimicrobial Properties

Herbimycin is a naturally occurring antibiotic produced by certain Streptomyces bacteria. Initial research focused on its potential to combat various infectious diseases. Studies have shown that Herbimycin exhibits activity against a broad spectrum of bacteria, including gram-positive and gram-negative species [].

However, further research revealed limitations. Some bacteria develop resistance to Herbimycin, and its toxicity can limit its use in humans []. Despite these drawbacks, Herbimycin continues to be of interest for scientific research due to its unique structure and mechanism of action, which may inform the development of new antibiotics [, ].

Mechanism of Action

Herbimycin disrupts bacterial protein synthesis by binding to the ribosome, a critical cellular structure responsible for translating genetic instructions into proteins []. This binding inhibits the ribosome's ability to properly assemble amino acids, the building blocks of proteins, ultimately stopping bacterial growth []. Understanding how Herbimycin works at the molecular level can aid scientists in designing new antibiotics that target different parts of the bacterial ribosome, potentially overcoming existing resistance mechanisms [].

Herbimycin A is a benzoquinone ansamycin antibiotic with the chemical formula C₁₈H₁₉N₃O₄. It is characterized by a macrocyclic structure and is primarily produced by the fermentation of specific fungal strains. This compound has garnered attention for its ability to inhibit non-receptor tyrosine kinases and the heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stabilization within cells. The unique mechanism of action of Herbimycin A positions it as a significant compound in both agricultural and pharmaceutical applications .

Herbimycin's primary mechanism of action involves binding to Heat Shock Protein 90 (Hsp90) [, ]. Hsp90 is a chaperone protein crucial for the stability and function of various cellular proteins. By binding to Hsp90, herbimycin disrupts its ability to fold and stabilize these proteins, leading to their degradation []. This effect is particularly pronounced for certain cancer-related proteins, making herbimycin a potential antitumor agent [, ].

Further Research Needed

While research has shed light on herbimycin's potential, significant gaps remain in our understanding. More detailed investigations are needed in areas like:

  • Biosynthesis: Elucidating the exact pathway for herbimycin production by Streptomyces hygroscopicus.
  • Toxicology: Establishing the safety profile of herbimycin and its potential hazards.
  • Preclinical and Clinical Studies: Evaluating the effectiveness of herbimycin as an antitumor agent and exploring its potential for therapeutic development.
, primarily involving its interaction with biological targets. The compound acts as an inhibitor of protein tyrosine kinases, leading to decreased phosphorylation of proteins involved in cell signaling pathways. This inhibition can result in altered cellular responses, including growth inhibition in certain cancer cell lines . Additionally, its interaction with Hsp90 disrupts the chaperoning function of this protein, leading to the degradation of client proteins that are essential for tumor growth and survival .

The biological activity of Herbimycin A is multifaceted:

  • Antitumor Activity: Herbimycin A exhibits potent antitumor effects, particularly against leukemia and solid tumors. It has been shown to inhibit the growth of various cancer cell lines by targeting signaling pathways critical for cancer cell proliferation .
  • Inhibition of Hsp90: By binding to Hsp90, Herbimycin A disrupts the function of this chaperone, leading to the degradation of oncogenic proteins such as Bcr-Abl, which is implicated in chronic myeloid leukemia .
  • Herbicidal Properties: In addition to its antitumor effects, Herbimycin A has demonstrated herbicidal activity, making it a candidate for agricultural applications .

The synthesis of Herbimycin A has been achieved through several methods, including:

  • Total Synthesis: A notable synthetic route involves using chiral organosilanes to establish multiple stereocenters within the molecule. This method allows for precise control over the stereochemistry of the final product .
  • Fermentation: The natural production of Herbimycin A occurs through the fermentation of specific fungal strains, which can be optimized for yield and purity .

Herbimycin A has several applications across different fields:

  • Pharmaceuticals: Its role as an Hsp90 inhibitor makes it a valuable compound in cancer therapy research. It is being studied for its potential use in combination therapies to enhance the efficacy of existing treatments .
  • Agriculture: Due to its herbicidal properties, Herbimycin A may be utilized as a natural herbicide, providing an alternative to synthetic chemicals that can have detrimental environmental effects .

Research on interaction studies involving Herbimycin A has focused on its effects on various biological targets:

  • Protein Tyrosine Kinases: Studies have shown that Herbimycin A effectively inhibits protein tyrosine kinases, leading to reduced phosphorylation and altered signaling pathways in cancer cells .
  • Hsp90 Client Proteins: By binding to Hsp90, Herbimycin A promotes the degradation of client proteins essential for tumor growth, thereby enhancing its anticancer efficacy .

Several compounds share structural or functional similarities with Herbimycin A. Here are some notable examples:

Compound NameStructure TypeMechanism of ActionUnique Features
GeldanamycinBenzoquinone ansamycinInhibits Hsp90; induces apoptosisMore potent against certain cancer types
TanespimycinBenzoquinone ansamycinInhibits Hsp90; affects multiple signaling pathwaysGreater water solubility
17-AAG (17-Allylamino-17-demethoxygeldanamycin)Benzoquinone ansamycinInhibits Hsp90; used in clinical trialsLess toxic with similar efficacy

Uniqueness of Herbimycin A: While many ansamycins target Hsp90, Herbimycin A's specific interactions with non-receptor tyrosine kinases and its herbicidal properties distinguish it from other compounds in this class. Its dual functionality makes it a versatile candidate for both therapeutic and agricultural applications .

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

574.28903092 g/mol

Monoisotopic Mass

574.28903092 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

815WDV2HST

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Wikipedia

Herbimycin

Dates

Modify: 2024-04-15
1: Yan R, Bian C, Yu X. Total synthesis of herbimycin A. Org Lett. 2014 Jun 20;16(12):3280-3. doi: 10.1021/ol5012899. Epub 2014 Jun 9. PubMed PMID: 24911938.
2: Zhao W, Jiang B, Wu L, Nan Y, Cui J, Yu L, Wei Y, Li J, Shan G. Two herbimycin analogs, 4,5-dihydro-(4S)-4-hydroxyherbimycin B and (15S)-15-hydroxyherbimycin B, from Streptomyces sp. CPCC 200291. J Antibiot (Tokyo). 2015 Jul;68(7):476-80. doi: 10.1038/ja.2015.12. Epub 2015 Feb 18. PubMed PMID: 25690359.
3: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. 17-Allylamino-17-demethoxygeldanamycin and Herbimycin A Induce Cell Death by Modulating β-Catenin and PI3K/AKT Signaling in FRO Anaplastic Thyroid Carcinoma Cells. Anticancer Res. 2015 Oct;35(10):5453-60. PubMed PMID: 26408708.
4: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. Herbimycin A inhibits cell growth with reversal of epithelial-mesenchymal transition in anaplastic thyroid carcinoma cells. Biochem Biophys Res Commun. 2014 Dec 12;455(3-4):363-70. doi: 10.1016/j.bbrc.2014.11.018. Epub 2014 Nov 15. PubMed PMID: 25446094.
5: Cabral-da-Silva MC, dos Santos NE, de Mello FG, Taylor JS, Tolkovsky AM, Linden R, Reis RA. Herbimycin A induces sympathetic neuron survival and protects against hypoxia. Neuroreport. 2003 Dec 19;14(18):2397-401. PubMed PMID: 14663199.
6: Murakami Y, Mizuno S, Hori M, Uehara Y. Reversal of transformed phenotypes by herbimycin A in src oncogene expressed rat fibroblasts. Cancer Res. 1988 Mar 15;48(6):1587-90. PubMed PMID: 3345529.
7: Hamel L, Kenney M, Jayyosi Z, Ardati A, Clark K, Spada A, Zilberstein A, Perrone M, Kaplow J, Merkel L, Rojas C. Induction of heat shock protein 70 by herbimycin A and cyclopentenone prostaglandins in smooth muscle cells. Cell Stress Chaperones. 2000 Apr;5(2):121-31. PubMed PMID: 11147963; PubMed Central PMCID: PMC312898.
8: Sachidhanandam SB, Lu J, Low KS, Moochhala SM. Herbimycin A attenuates apoptosis during heat stress in rats. Eur J Pharmacol. 2003 Aug 1;474(1):121-8. PubMed PMID: 12909203.
9: Briant D, Ohan N, Heikkila JJ. Effect of herbimycin A on hsp30 and hsp70 heat shock protein gene expression in Xenopus cultured cells. Biochem Cell Biol. 1997;75(6):777-82. PubMed PMID: 9599667.
10: Tsuji A, Asano T, Suzuki S, Aoyagi T, Hayakawa M, Nakamura H. Effect of herbimycin A on renal cancer cell growth. Nihon Jinzo Gakkai Shi. 1996 May;38(5):198-201. PubMed PMID: 8699609.
11: Kiang JG. Genistein inhibits herbimycin A-induced over-expression of inducible heat shock protein 70 kDa. Mol Cell Biochem. 2003 Mar;245(1-2):191-9. PubMed PMID: 12708759.
12: Iwai Y, Nakagawa A, Sadakane N, Omura S, Oiwa H, Matsumoto S, Takahashi M, Ikai T, Ochiai Y. Herbimycin B, a new benzoquinonoid ansamycin with anti-TMV and herbicidal activities. J Antibiot (Tokyo). 1980 Oct;33(10):1114-9. PubMed PMID: 7451361.
13: Sato S, Honma Y, Hozumi M, Hayashi Y, Matsuo Y, Shibata K, Omura S, Hino K, Tomoyasu S, Tsuruoka N. Effects of herbimycin A and its derivatives on growth and differentiation of Ph1-positive acute lymphoid leukemia cell lines. Leuk Res. 1994 Mar;18(3):221-8. PubMed PMID: 8139288.
14: Preis PN, Saya H, Nádasdi L, Hochhaus G, Levin V, Sadée W. Neuronal cell differentiation of human neuroblastoma cells by retinoic acid plus herbimycin A. Cancer Res. 1988 Nov 15;48(22):6530-4. PubMed PMID: 2846152.
15: Honma Y, Okabe-Kado J, Hozumi M, Uehara Y, Mizuno S. Induction of erythroid differentiation of K562 human leukemic cells by herbimycin A, an inhibitor of tyrosine kinase activity. Cancer Res. 1989 Jan 15;49(2):331-4. PubMed PMID: 2910452.
16: Sepp-Lorenzino L, Ma Z, Lebwohl DE, Vinitsky A, Rosen N. Herbimycin A induces the 20 S proteasome- and ubiquitin-dependent degradation of receptor tyrosine kinases. J Biol Chem. 1995 Jul 14;270(28):16580-7. PubMed PMID: 7622464.
17: Queiroz CM, Mello LE. Effects of herbimycin A in the pilocarpine model of temporal lobe epilepsy. Brain Res. 2006 Apr 7;1081(1):219-27. PubMed PMID: 16696126.
18: Endo N, Tashiro E, Umezawa K, Kawada M, Uehara Y, Doki Y, Weinstein IB, Imoto M. Herbimycin A induces G1 arrest through accumulation of p27(Kip1) in cyclin D1-overexpressing fibroblasts. Biochem Biophys Res Commun. 2000 Jan 7;267(1):54-8. PubMed PMID: 10623573.
19: Makishima M, Yamamoto-Yamaguchi Y, Honma Y. 19-Allylaminoherbimycin A, an analog of herbimycin A that is stable against treatment with thiol compounds or granulocyte-macrophage colony-stimulating factor in human leukemia cells. Biochim Biophys Acta. 1995 Dec 12;1272(3):199-205. PubMed PMID: 8541353.
20: Suzukake-Tsuchiya K, Moriya Y, Hori M, Uehara Y, Takeuchi T. Induction by herbimycin A of contact inhibition in v-src-expressed cells. J Antibiot (Tokyo). 1989 Dec;42(12):1831-7. PubMed PMID: 2559910.

Explore Compound Types